molecular formula C7H3ClN4 B1456751 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-92-9

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1456751
CAS No.: 1224288-92-9
M. Wt: 178.58 g/mol
InChI Key: OYGONYREIXSORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol . It is characterized by a pyrazolo[1,5-a]pyrimidine core structure with a chlorine atom at the 5-position and a cyano group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Biochemical Analysis

Biochemical Properties

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases, which are transmembrane receptor tyrosine kinases involved in cellular signaling pathways . These interactions can lead to the inhibition of kinase activity, thereby affecting downstream signaling processes. Additionally, this compound has been found to interact with other biomolecules, such as caspases, which are involved in apoptosis . The nature of these interactions typically involves binding to the active site of the enzyme or protein, leading to inhibition or modulation of its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as HCT-116, HepG-2, and MCF-7, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis . This is achieved through the upregulation of caspase-3, a key enzyme in the apoptotic pathway. Furthermore, this compound can influence cell signaling pathways by inhibiting tropomyosin receptor kinases, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of tropomyosin receptor kinases, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can bind to caspases, enhancing their activity and promoting apoptosis . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing apoptosis and inhibiting cell proliferation . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity and induce apoptosis without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These transport and distribution properties are crucial for understanding the compound’s cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with nuclear proteins or remain in the cytoplasm to modulate cytoplasmic signaling pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloropyrazole with a suitable nitrile derivative can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives .

Comparison with Similar Compounds

Comparison: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical properties.

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGONYREIXSORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856496
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224288-92-9
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 4
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 6
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.